molecular formula C21H27NO4 B11512120 1-(3,4-Diethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

1-(3,4-Diethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B11512120
M. Wt: 357.4 g/mol
InChI Key: MFMMJAAVIGZLIL-UHFFFAOYSA-N
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Description

1-(3,4-Diethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a complex organic compound belonging to the tetrahydroisoquinoline family This compound is characterized by its unique structure, which includes both diethoxy and dimethoxy functional groups attached to a phenyl ring and a tetrahydroisoquinoline core

Preparation Methods

The synthesis of 1-(3,4-Diethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the intermediate 3,4-diethoxybenzaldehyde, which is then subjected to a Pictet-Spengler reaction with 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline . The reaction conditions often include the use of acidic catalysts and controlled temperatures to ensure high yields and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.

Mechanism of Action

The mechanism of action of 1-(3,4-Diethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes by occupying their active sites or activate receptors by mimicking natural ligands .

Comparison with Similar Compounds

1-(3,4-Diethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline can be compared to other similar compounds, such as:

Properties

Molecular Formula

C21H27NO4

Molecular Weight

357.4 g/mol

IUPAC Name

1-(3,4-diethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C21H27NO4/c1-5-25-17-8-7-15(12-20(17)26-6-2)21-16-13-19(24-4)18(23-3)11-14(16)9-10-22-21/h7-8,11-13,21-22H,5-6,9-10H2,1-4H3

InChI Key

MFMMJAAVIGZLIL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2C3=CC(=C(C=C3CCN2)OC)OC)OCC

Origin of Product

United States

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